Irehine
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Overview
Description
Irehine is a corticosteroid hormone.
Scientific Research Applications
Disaster Science and Research
- The National Institute of Environmental Health Sciences supports the incorporation of disaster science into national response and recovery efforts. This includes accessibility to health data collection tools, engagement of diverse stakeholders, and training academic researchers for post-disaster environments (Miller & Birnbaum, 2015).
Rehabilitation Medicine Research
- A study in rehabilitation medicine research used a Reduction/Refinement approach in an animal model of spinal cord injury to improve experiment quality and reduce animal suffering (Redaelli et al., 2019).
Health Information Technology
- Research on the interconnection of medical information systems used a two-part structural standard for legacy database systems, highlighting the importance of such standards in healthcare IT (Vassányi et al., 2005).
Ethical Considerations in Disaster Research
- The NIEHS Best Practices Working Group addressed ethical and regulatory challenges in disaster research, focusing on IRB review protocols and community engagement (Packenham et al., 2017).
Biochemical Characterization of Stem Cells
- Raman and infrared spectroscopy are used for label-free biochemical characterization of stem cells, indicating technological advancements in this field (Chan & Lieu, 2009).
Single-Subject Experimental Research
- The paper discusses the use of effect size indices in single-subject experimental research in special education and applied behavior analysis (Rakap, 2015).
Research Education Community
- The SEA-PHAGES program is highlighted as an inclusive Research Education Community, promoting engagement in science among undergraduate students (Hanauer et al., 2017).
Properties
CAS No. |
2309-39-9 |
---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
UJGXCOFZMJCRLN-VBFLNORGSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)N(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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